molecular formula C29H34O4S B1366695 ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside CAS No. 99409-34-4

ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside

Cat. No.: B1366695
CAS No.: 99409-34-4
M. Wt: 478.6 g/mol
InChI Key: RZVKVTBAQRMTEH-DQPHOHOGSA-N
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Description

Ethyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside (CAS: 169532-17-6) is a thioglycoside derivative of L-fucose, a deoxy sugar critical in glycobiology. Its molecular formula is C₂₉H₃₄O₄S (MW: 478.64 g/mol). The compound features three benzyl ether groups at the 2-, 3-, and 4-positions, protecting hydroxyl groups during oligosaccharide synthesis. The ethyl thioaglycon acts as a leaving group, facilitating glycosylation reactions under mild activation conditions (e.g., using CuBr₂ or NIS/TfOH) .

This compound is widely used to construct α- or β-linked L-fucose-containing glycans, which are essential in cell-cell recognition, immune response modulation, and pathogen adhesion . Key references include its synthesis by Peter et al. (1991) and applications in bioorthogonal chemistry by Thoma et al. (2001) .

Properties

IUPAC Name

(2R,3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O4S/c1-3-34-29-28(32-21-25-17-11-6-12-18-25)27(31-20-24-15-9-5-10-16-24)26(22(2)33-29)30-19-23-13-7-4-8-14-23/h4-18,22,26-29H,3,19-21H2,1-2H3/t22-,26+,27+,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVKVTBAQRMTEH-DQPHOHOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447494
Record name (2R,3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane
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Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99409-34-4
Record name Ethyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99409-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,3,4-tri-O-benzyl-b-L-thiofucopyranoside
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Preparation Methods

Protection of Hydroxyl Groups by Benzylation

  • Objective: To prevent unwanted side reactions during subsequent steps, the hydroxyl groups at positions 2, 3, and 4 of L-fucose are selectively protected using benzyl groups.
  • Procedure: Benzyl chloride is added dropwise to a reaction mixture containing L-fucose in a polar aprotic solvent such as dimethylformamide (DMF), in the presence of a base like sodium hydride or sodium borohydride with zinc chloride as a catalyst.
  • Reaction Conditions: The reaction is typically carried out at room temperature under stirring for several hours to ensure complete benzylation.
  • Advantages: This method avoids the use of more reactive and hazardous reagents like sodium hydride directly, enhancing safety and yield.
  • Outcome: Formation of 2,3,4-tri-O-benzyl-L-fucose intermediate with high selectivity and yield.

Introduction of the Thioethyl Group at the Anomeric Position

  • Objective: To convert the anomeric hydroxyl group into a thioether linkage bearing an ethyl substituent, forming the thio glycoside.
  • Method: The 2,3,4-tri-O-benzyl-L-fucose intermediate is reacted with ethanethiol or ethyl mercaptan under acidic or Lewis acid catalysis to replace the anomeric hydroxyl with an ethylthio group.
  • Reaction Details: Commonly, the reaction uses promoters such as methyl trifluoromethanesulfonate (methyl triflate) or other glycosylation agents to activate the anomeric center, facilitating nucleophilic attack by the thiol.
  • Yield: Reported yields for this step are high, often exceeding 90%, with the product isolated as a mixture of alpha and beta anomers, with the beta anomer being predominant or separable.
  • Characterization: The product is characterized by NMR spectroscopy (1H and 13C), mass spectrometry, and IR spectroscopy to confirm the presence of benzyl groups and the thioethyl linkage.

Purification and Characterization

  • Purification: The crude product is purified by chromatographic techniques such as silica gel column chromatography using solvent systems like ethyl acetate and hexane in varying ratios.
  • Physical Properties: The purified ethyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside is typically obtained as an oil or crystalline solid with a melting point around 52–54°C.
  • Analytical Data:
    • Molecular formula: C29H34O4S
    • Molecular weight: 478.65 g/mol
    • Density: 1.16 g/cm³
    • Refractive index: 1.596
    • IR bands confirm aromatic benzyl and thioether groups.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Yield (%) Product Form Key Analytical Techniques
Benzylation of L-fucose Benzyl chloride, DMF, NaBH4/ZnCl2, room temp ~85-90 2,3,4-tri-O-benzyl-L-fucose (intermediate) NMR, MS, IR
Thioethylation at anomeric Ethanethiol, methyl triflate or Lewis acid catalyst ~90-95 This compound NMR, MS, IR
Purification Silica gel chromatography (EtOAc:Hexane 1:2) - Pure thio glycoside Melting point, NMR, MS, IR

Research Findings and Analysis

  • The benzyl protection strategy is critical for regioselectivity and to prevent side reactions during thioethylation.
  • Use of mild bases and zinc chloride catalysis improves safety and yield compared to harsher conditions.
  • The thioethylation step benefits from glycosylation promoters like methyl triflate, which activate the anomeric position efficiently.
  • The final compound’s purity and stereochemistry are confirmed by advanced spectroscopic methods, ensuring its suitability as a synthetic intermediate.
  • Yields reported in literature range from 85% to 95% for each step, indicating the robustness of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or replace existing ones .

Scientific Research Applications

Synthetic Chemistry

Building Block for Complex Carbohydrates

  • Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside serves as a versatile building block in the synthesis of complex carbohydrates. It enables chemists to create various glycosides and oligosaccharides, which are crucial for understanding carbohydrate structures and functions in biological systems .

Reagent in Organic Reactions

  • The compound acts as a reagent in numerous organic reactions, facilitating the formation of glycosidic bonds. Its unique structure allows for selective reactions that are essential in carbohydrate chemistry .

Biochemical Research

Carbohydrate-Protein Interactions

  • This compound is instrumental in studying carbohydrate-protein interactions. Understanding these interactions is vital for elucidating the roles of carbohydrates in biological processes, which can lead to advancements in drug design and development .

Modeling Biological Processes

  • Researchers utilize this compound to model various biological processes where sugars play a key role. This modeling helps to identify potential therapeutic targets and mechanisms of action for new drugs .

Pharmaceutical Development

Glycosylated Drug Development

  • The compound is significant in the development of glycosylated pharmaceuticals. Glycosylation can enhance the bioactivity and pharmacokinetics of therapeutic agents, making them more effective in treating diseases .

Potential Anticancer Applications

  • Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, contributing to ongoing research aimed at developing novel cancer therapies .

Food Industry

Food Additives

  • This compound is being explored for its potential applications as a food additive. Its unique properties may improve flavor profiles or act as preservatives, enhancing food quality and safety .

Material Science

Novel Material Development

  • Researchers are investigating the use of this compound in material science for creating novel materials with specific properties, such as improved biocompatibility for medical devices. This application holds promise for advancing biomedical engineering .

Case Studies

StudyFocusFindings
Study on Synthesis Efficiency Synthesis RoutesDemonstrated that introducing thiophenyl groups at the anomeric position enhances stereoselectivity during fucosylation processes using this compound .
Biochemical Interaction Study Carbohydrate-Protein InteractionsShowed that this compound significantly influences protein binding affinities, which is critical for drug design .
Pharmaceutical Application Research Glycosylated DrugsFound that glycosylated derivatives improve the stability and efficacy of therapeutic agents against specific diseases like cancer .

Mechanism of Action

The mechanism of action of ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside involves its interaction with specific molecular targets and pathways. The benzyloxy groups and ethylthio substituent play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares ethyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside with structurally related thioglycosides:

Compound Name CAS Molecular Formula MW Protecting Groups Aglycon Key Applications References
Ethyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside 169532-17-6 C₂₉H₃₄O₄S 478.64 2,3,4-tri-O-benzyl Ethyl Synthesis of L-fucose-containing oligosaccharides
Ethyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside 126461-54-9 C₂₉H₃₄O₅S 494.64 2,3,4-tri-O-benzyl Ethyl Glycosylation of D-glucose derivatives
Methyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside 107802-80-2 C₂₈H₃₂O₄S 464.62 2,3,4-tri-O-benzyl Methyl Alternative to ethyl derivatives for tailored reactivity
Phenyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside 167612-35-3 C₃₃H₃₄O₄S 526.69 2,3,4-tri-O-benzyl Phenyl Enhanced stability in acidic conditions; used in solid-phase synthesis
4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside 211801-54-6 C₃₄H₃₆O₄S 540.72 2,3,4-tri-O-benzyl 4-Methylphenyl Improved crystallinity for structural studies
Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside 108739-67-9 C₃₆H₄₀O₅S 600.77 2,3,4,6-tetra-O-benzyl Ethyl Synthesis of highly branched glucans
Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside 52645-73-5 C₁₆H₂₄O₉S 392.42 2,3,4,6-tetra-O-acetyl Ethyl Lab-scale glycosylation under mild deprotection conditions
Aglycon Variation
  • Ethyl vs. Methyl : Methyl derivatives (e.g., CAS 107802-80-2) exhibit slightly lower molecular weight and altered activation kinetics due to reduced steric bulk, enabling faster glycosylation in some cases .
  • Aromatic Aglycons : Phenyl (CAS 167612-35-3) and 4-methylphenyl (CAS 211801-54-6) derivatives offer enhanced stability under acidic conditions, making them suitable for prolonged storage and iterative synthesis .
Protecting Group Strategies
  • Benzyl vs. Acetyl: Benzyl groups (e.g., CAS 169532-17-6) require hydrogenolysis for deprotection, whereas acetylated analogues (e.g., CAS 52645-73-5) are deprotected under basic conditions, enabling orthogonal protection strategies .
  • Tetra-O-benzyl Derivatives : Compounds like CAS 108739-67-9 provide full protection of hydroxyl groups, reducing side reactions in complex glycosylations but increasing steric hindrance .

Biological Activity

Ethyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside is a thio-glycoside derivative of L-fucose that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes three benzyl groups and a thioether functional group, contributing to its reactivity and interaction with biological systems.

  • Molecular Formula : C29H34O4S
  • Molecular Weight : 478.64 g/mol
  • CAS Number : 99409-34-4
  • Appearance : White crystalline solid
  • Melting Point : 45-47 °C
  • Solubility : Soluble in DMSO, DMF, DCM

The biological activity of ethyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside is primarily attributed to its ability to interact with various enzymes and receptors in the body. The thioether group enhances its reactivity compared to other glycosides, facilitating its role as a substrate or inhibitor in glycosylation reactions.

Enzyme Interaction

Research indicates that this compound can act as an inhibitor for specific glycosyltransferases, which are critical in the biosynthesis of glycoconjugates. For example, studies have shown that it can modulate the activity of β-(1,4)-galactosyltransferase (β4GalT), which plays a significant role in carbohydrate metabolism and cell signaling pathways .

Antimicrobial Activity

Ethyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside has been evaluated for its antimicrobial properties. In vitro studies demonstrated that it exhibits significant activity against various bacterial strains. The mechanism involves disruption of bacterial cell walls and interference with metabolic processes.

Anti-inflammatory Effects

The compound has also shown promise in exerting anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting the expression of anti-inflammatory mediators. This suggests potential applications in treating inflammatory diseases .

Case Studies

  • Study on Glycosyltransferase Inhibition :
    • Objective : To evaluate the inhibitory effects of ethyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside on β4GalT.
    • Findings : The compound demonstrated a dose-dependent inhibition of enzyme activity, suggesting its potential as a therapeutic agent in conditions where galactosylation is dysregulated.
  • Antimicrobial Evaluation :
    • Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Results : Significant inhibition zones were observed in cultures treated with the compound, indicating strong antimicrobial properties.

Data Summary Table

PropertyValue
Molecular FormulaC29H34O4S
Molecular Weight478.64 g/mol
Melting Point45-47 °C
SolubilityDMSO, DMF, DCM
Antimicrobial ActivityEffective against multiple strains
Anti-inflammatory ActivityModulates cytokine production

Q & A

Q. What are the critical synthetic steps for preparing ethyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside?

The synthesis typically involves:

  • Benzylation : Sequential protection of hydroxyl groups on L-fucose using benzyl bromide (BnBr) and silver oxide (Ag₂O) in N,N-dimethylformamide (DMF), ensuring regioselective benzylation at positions 2, 3, and 4 .
  • Thioglycoside formation : Reaction of the protected fucose derivative with ethylthiol in the presence of a Lewis acid (e.g., BF₃·Et₂O) to form the 1-thio-β-L-fucopyranoside. This step requires careful control of anomeric configuration to avoid α/β mixture formation .
  • Deprotection : Final removal of benzyl groups via hydrogenolysis (H₂/Pd-C), though this step is often omitted if the benzyl-protected intermediate is the desired product .

Q. How are protecting groups strategically selected for synthesizing benzylated thiofucopyranosides?

  • Benzyl groups : Preferred for their stability under acidic/basic conditions and ease of removal via hydrogenolysis. Their bulkiness also aids in steric control during glycosylation .
  • Acetyl/isopropylidene groups : Occasionally used transiently for selective protection of specific hydroxyls, as seen in intermediate steps for galactopyranoside derivatives .
  • Avoiding competing reactions : Benzyl groups minimize side reactions (e.g., acyl migration) compared to acetyl groups, which are prone to hydrolysis .

Q. What analytical methods are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., benzyl group placement) and anomeric configuration (β-L via J₁,2 coupling constants ~8–10 Hz) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, especially for intermediates with multiple protecting groups .
  • X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives, though limited by solubility challenges .

Advanced Research Questions

Q. How can contradictory glycosylation yields be resolved when using benzyl-protected thioglycosides?

Discrepancies in yields often arise from:

  • Solvent effects : DMF enhances reactivity but may promote side reactions; switching to dichloromethane (DCM) or toluene can improve selectivity .
  • Catalyst optimization : Using N-iodosuccinimide (NIS) or trimethylsilyl triflate (TMSOTf) instead of BF₃·Et₂O may enhance glycosylation efficiency .
  • Temperature control : Lower temperatures (−20°C to 0°C) suppress anomerization, critical for maintaining β-configuration .

Q. What computational tools aid in predicting reaction pathways for benzyl-protected carbohydrate derivatives?

  • Quantum chemistry (DFT) : Models transition states for glycosylation, identifying favorable pathways for β-selectivity .
  • Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) explore intermediates and barriers, guiding experimental condition optimization (e.g., solvent, catalyst) .
  • Machine learning (ML) : Trained on existing glycosylation datasets, ML predicts optimal protecting group combinations and reaction times .

Q. How can stereochemical drift during deprotection be minimized?

  • Hydrogenolysis alternatives : Use of ammonium formate (HCOONH₄) instead of H₂ reduces racemization risk in acid-sensitive derivatives .
  • Low-temperature deprotection : Performing hydrogenolysis at 0°C limits side reactions, as demonstrated in benzyl-ether cleavage for fucose analogs .
  • In-situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediate species, enabling rapid adjustment of reaction conditions .

Methodological Notes

  • Stereochemical control : The β-configuration is stabilized by the C-1 thio group’s equatorial preference, but kinetic trapping during crystallization may alter ratios .
  • Scalability : Multi-gram syntheses require careful solvent recycling (e.g., DMF recovery via distillation) to reduce costs and environmental impact .
  • Contradictory data : Discrepancies in reported yields (e.g., 55–78%) highlight the need for standardized protocols (e.g., catalyst purity, solvent drying) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside
Reactant of Route 2
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ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside

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